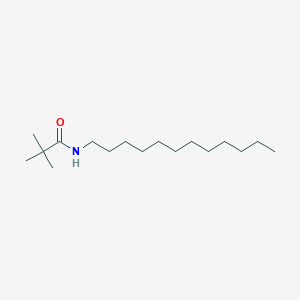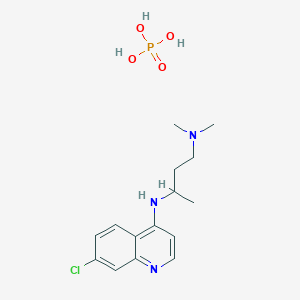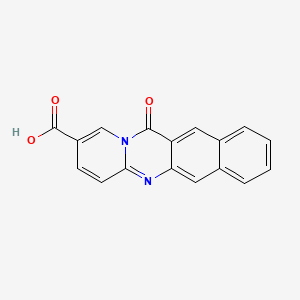
5-(3-Chloro-4-methoxyphenyl)-2-furonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-4-methoxyphenyl)-2-furonitrile: is an organic compound with the molecular formula C12H8ClNO2. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a furan ring with a nitrile group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzaldehyde and furan-2-carboxylic acid.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid.
Procedure: The 3-chloro-4-methoxybenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Catalysts: Employing optimized catalysts to increase the yield and efficiency of the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Molecular Targets and Pathways:
- The compound may target enzymes involved in metabolic pathways, leading to inhibition or activation of specific biochemical processes.
- It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
- 5-(3-Chloro-4-methoxyphenyl)-2-furaldehyde
- 5-(3-Chloro-4-methoxyphenyl)-2-furancarboxylic acid
- 5-(3-Chloro-4-methoxyphenyl)-2-furanmethanol
Comparison:
- 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
- The nitrile group enhances the compound’s ability to participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis.
- Its biological activity may differ from similar compounds due to variations in molecular interactions and binding affinities.
Properties
CAS No. |
124014-02-4 |
|---|---|
Molecular Formula |
C12H8ClNO2 |
Molecular Weight |
233.65 g/mol |
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)furan-2-carbonitrile |
InChI |
InChI=1S/C12H8ClNO2/c1-15-12-4-2-8(6-10(12)13)11-5-3-9(7-14)16-11/h2-6H,1H3 |
InChI Key |
KKVVHHYRPQMIJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999643.png)

![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999671.png)

![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)
